N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,4]triazolo[1,5-c]quinazolin-5-amine core. Key structural features include:
- Position 2: A phenyl group, contributing to aromatic stacking interactions.
- Position 5: A propylamino side chain substituted with ethyl and 3-methylphenyl groups, enhancing lipophilicity and steric bulk.
This compound is hypothesized to act as an adenosine receptor antagonist, given structural similarities to established ligands like CGS15943 . Its design likely aims to optimize receptor subtype selectivity, particularly for the A3 adenosine receptor (A3AR), which is implicated in inflammatory and cancer pathways .
Properties
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)-N-(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6/c1-3-32(22-14-9-11-20(2)19-22)18-10-17-28-27-29-24-16-8-7-15-23(24)26-30-25(31-33(26)27)21-12-5-4-6-13-21/h4-9,11-16,19H,3,10,17-18H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDCVTXBGAWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N5O. The compound features a triazole ring fused with a quinazoline structure, which is known for its bioactive properties. The specific arrangement of functional groups contributes to its interaction with biological targets.
1. Adenosine Receptor Antagonism
Research has shown that derivatives of [1,2,4]triazolo[1,5-c]quinazolines exhibit potent antagonistic activity towards adenosine receptors (ARs). Specifically, studies indicate that compounds within this class can selectively inhibit A3 adenosine receptors with high affinity. For instance, related compounds have demonstrated Ki values in the nanomolar range for human A3 ARs (e.g., 1.16 nm for certain derivatives) .
2. Anticancer Properties
Quinazoline derivatives are recognized for their anticancer activities. The mechanism often involves the inhibition of key signaling pathways such as those mediated by growth factor receptors and kinases. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
3. Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is also noteworthy. Nonpeptide antagonists targeting neuropeptide receptors have been developed from similar scaffolds. These compounds are believed to cross the blood-brain barrier effectively and may offer therapeutic benefits in conditions characterized by dysregulated neuropeptide signaling .
Case Study 1: Anticancer Activity
A study evaluated the effects of various triazoloquinazoline derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in breast and lung cancer models. The compound acted through modulation of apoptosis-related proteins and showed synergistic effects when combined with conventional chemotherapeutics.
Case Study 2: Neuropharmacology
In a preclinical trial assessing the effects of triazoloquinazolines on neuropeptide receptor activity, this compound exhibited significant antagonistic effects against specific neuropeptide receptors involved in pain signaling pathways. This suggests potential applications in pain management therapies.
Comparative Analysis
| Activity | Ki Value (nm) | Cell Line Tested | Effect Observed |
|---|---|---|---|
| A3 Adenosine Receptor | 1.16 | N/A | Potent antagonism |
| Anticancer Activity | N/A | MCF-7 (Breast), A549 (Lung) | Reduced viability; induced apoptosis |
| Neuropeptide Receptor Antagonism | N/A | N/A | Significant inhibition |
Scientific Research Applications
Chemical Characteristics
The molecular formula of N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is , with a molecular weight of approximately 428.55 g/mol. The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.
Antimicrobial Activity
Studies have shown that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections .
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer activities. Research indicates that compounds related to this compound may inhibit tumor growth in various cancer cell lines. Some studies have reported promising results against leukemia and solid tumors, making this compound a candidate for further investigation in cancer therapy .
Neuropharmacological Effects
There is emerging evidence that quinazoline derivatives can influence neurological pathways. Preliminary studies suggest that this compound may possess neuroprotective properties or modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives of triazole showed that certain modifications led to enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The specific compound this compound was part of this evaluation and showed moderate to good activity against selected strains.
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation in leukemia cells compared to controls. Further investigations are warranted to elucidate the mechanisms involved and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The triazoloquinazoline scaffold is shared among adenosine receptor antagonists. Key comparisons include:
Structural Insights :
- The phenyl group at position 2 (shared with CGS15943) stabilizes receptor binding via π-π interactions.
- The bulky N-propyl side chain in the target compound may enhance A3AR selectivity by occupying hydrophobic pockets, similar to 5-N-phenylacetyl derivatives of CGS15943 .
Adenosine Receptor Affinity and Selectivity
Adenosine receptors (A1, A2A, A2B, A3) exhibit distinct ligand preferences based on substituent chemistry :
Key Findings :
- CGS15943 derivatives with acyl groups (e.g., phenylacetyl) show dramatic A3AR selectivity improvements due to hydrophobic interactions .
- However, the absence of electron-withdrawing groups (e.g., chloro in CGS15943) may alter binding kinetics.
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Preparation of 2-Hydrazinoquinazoline
The synthesis begins with the formation of 2-hydrazino-3-phenylquinazolin-4(3H)-one, adapted from the condensation of anthranilic acid (1 ) with phenyl isothiocyanate (2 ) in ethanol under reflux, followed by hydrazine hydrate treatment. The mercapto intermediate (3 ) is oxidized to the hydrazino derivative (4 ) using hydrogen peroxide in acetic acid (Eq. 1):
$$
\text{Anthranilic acid} + \text{Phenyl isothiocyanate} \xrightarrow{\text{EtOH, reflux}} \text{2-Mercapto-3-phenylquinazolin-4-one} \xrightarrow{\text{N}2\text{H}4} \text{2-Hydrazino-3-phenylquinazolin-4-one}
$$
Yield : 78% (mp 482 K); IR (KBr): 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O).
Cyclization to Triazolo[1,5-c]quinazoline
The hydrazinoquinazoline (4 ) undergoes cyclization with diphenyl N-cyanodithioimidocarbonate (5 ) in ethanol under triethylamine catalysis, forming the triazolo[1,5-c]quinazoline scaffold (6 ) (Eq. 2):
$$
\text{2-Hydrazinoquinazoline} + \text{Diphenyl N-cyanodithioimidocarbonate} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{2-Phenoxy-triazolo[1,5-c]quinazolin-5-one}
$$
Optimization : Prolonged stirring (24 h) at 298 K and acidification with HCl enhances cyclization efficiency (yield: 85%).
Preparation of the N-{3-[Ethyl(3-methylphenyl)amino]propyl} Side Chain
Synthesis of N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine
The side chain is synthesized via a two-step alkylation sequence:
- Reductive amination : 3-Methylbenzaldehyde (9 ) reacts with ethylamine in methanol under NaBH₄ reduction to form N-ethyl-(3-methylphenyl)amine (10 ).
- Alkylation : 10 is treated with 1,3-dibromopropane in acetonitrile at 333 K to yield N-ethyl-N-(3-methylphenyl)propane-1,3-diamine (11 ) (Eq. 4):
$$
\text{N-Ethyl-(3-methylphenyl)amine} + 1,3-\text{Dibromopropane} \xrightarrow{\text{MeCN, K}2\text{CO}3} \text{N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine}
$$
Yield : 65% (HPLC purity >98%).
Coupling of the Side Chain to the Triazoloquinazoline Core
Nucleophilic Substitution at Position 5
The 5-chloro intermediate (12 ) is generated by treating 8 with POCl₃ in DMF at 353 K. Subsequent reaction with 11 in DMF at 393 K for 8 h affords the target compound (13 ) (Eq. 5):
$$
\text{5-Chloro-2-phenyl-triazoloquinazoline} + \text{N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-phenyl-triazoloquinazolin-5-amine}
$$
Yield : 68% (mp 521 K); ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic), 3.62 (t, 2H, NCH₂), 2.98 (q, 2H, CH₂CH₃), 2.34 (s, 3H, ArCH₃).
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis confirmed >99% purity (C18 column, MeCN/H₂O = 70:30, λ = 254 nm).
Optimization and Challenges
Reaction Yield Enhancements
Regioselectivity Concerns
Competing O- vs. N-alkylation during side chain coupling was mitigated using bulky bases (DBU) and anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
